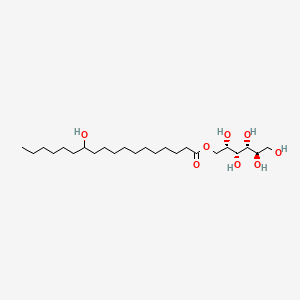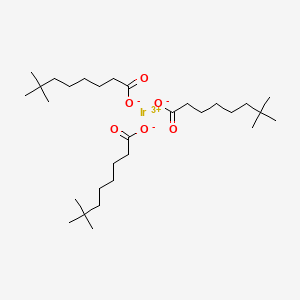
Iridium(3+) neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+) neodecanoate typically involves the reaction of iridium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{IrCl}_3 + 3 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ir(C}9\text{H}{19}\text{COO)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity iridium and neodecanoic acid. The process includes steps such as dissolution, reaction, filtration, and purification to obtain the final product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium(3+) neodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) species.
Reduction: It can be reduced to iridium(0) or iridium(I) species under specific conditions.
Substitution: Ligand exchange reactions can occur, where the neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Iridium(IV) oxides or hydroxides.
Reduction: Iridium metal or lower oxidation state complexes.
Substitution: New iridium complexes with different ligands
Applications De Recherche Scientifique
Iridium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in photodynamic therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of high-performance materials and as a component in electronic devices .
Mécanisme D'action
The mechanism of action of iridium(3+) neodecanoate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that cause cellular damage. Additionally, it can interfere with cellular signaling pathways, leading to apoptosis or cell death. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Tris(2-phenylpyridine)iridium(III): Known for its use in organic light-emitting diodes (OLEDs).
Cyclometalated Iridium(III) Complexes: Widely studied for their luminescent properties and applications in imaging and sensing.
Iridium(III) Chloride: A common precursor for various iridium complexes.
Uniqueness of Iridium(3+) Neodecanoate: this compound is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it suitable for a wide range of applications, distinguishing it from other iridium complexes .
Propriétés
Numéro CAS |
93982-73-1 |
|---|---|
Formule moléculaire |
C30H57IrO6 |
Poids moléculaire |
706.0 g/mol |
Nom IUPAC |
7,7-dimethyloctanoate;iridium(3+) |
InChI |
InChI=1S/3C10H20O2.Ir/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
GLYWJLOLFNVPOP-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


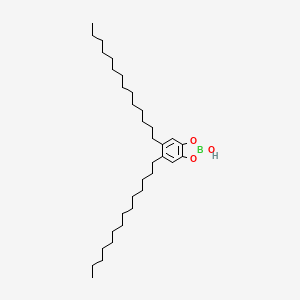


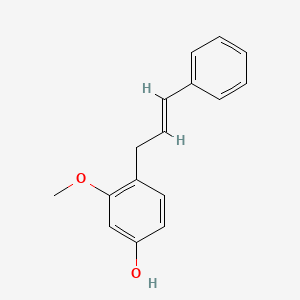
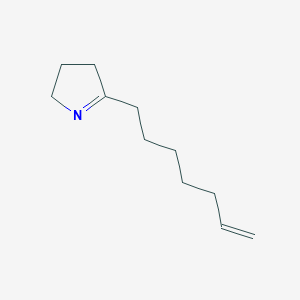

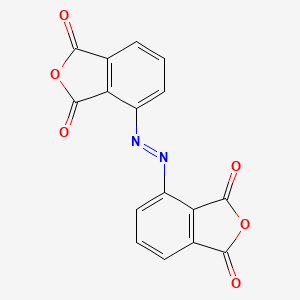
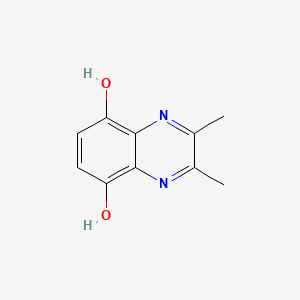
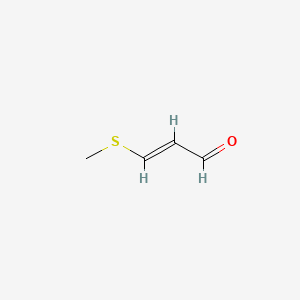


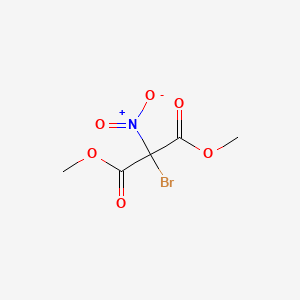
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
